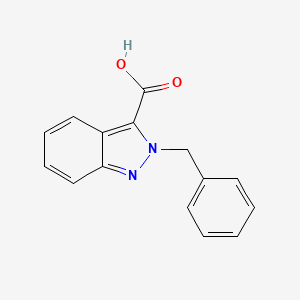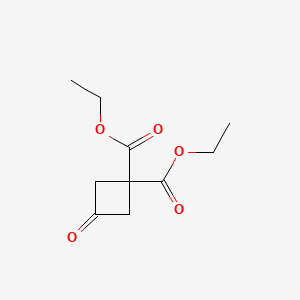
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Overview
Description
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H14O5 . It has a molecular weight of 214.22 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is 1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1(CC(=O)C1)C(=O)OCC .Physical And Chemical Properties Analysis
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate has a molecular weight of 214.21 g/mol . It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass and monoisotopic mass are 214.08412354 g/mol . The topological polar surface area is 69.7 Ų . It has 15 heavy atoms . The compound has a complexity of 266 .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate . This compound, also known as diethyl 1,1-cyclobutanedicarboxylate , has a CAS number of 99173-61-2 and a molecular weight of 214.22 g/mol . Here are six unique applications:
-
Pharmaceutical Synthesis
-
Medicine Intermediates
-
Autoimmunization and Chronic Inflammatory Diseases
-
Thrombin Inhibitors
-
JAK (Janus Kinase) Inhibitors
-
CETP (Cholesteryl Ester Transfer Protein) Inhibitors
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYQVYRVAVAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563393 | |
| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
CAS RN |
99173-61-2 | |
| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

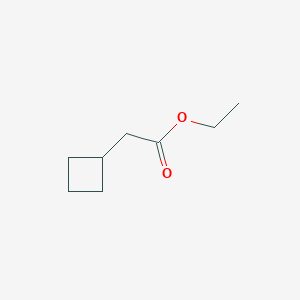
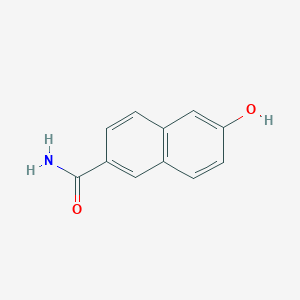
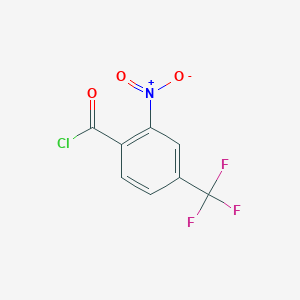
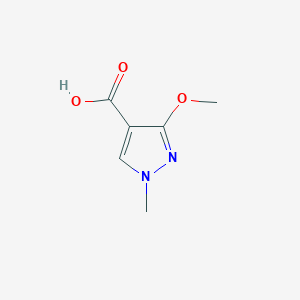
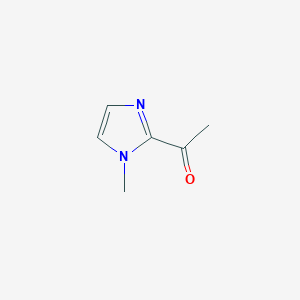

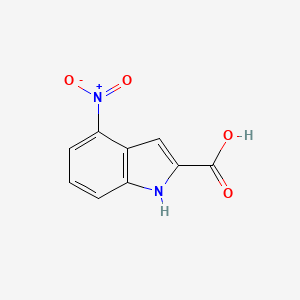
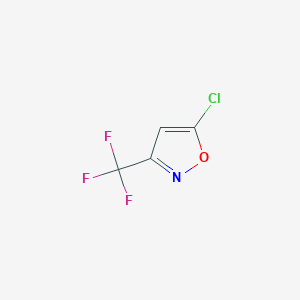
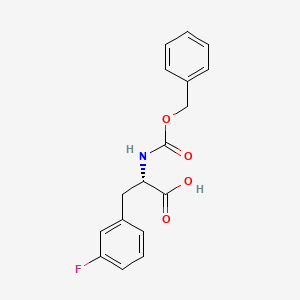
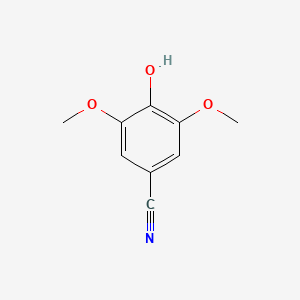
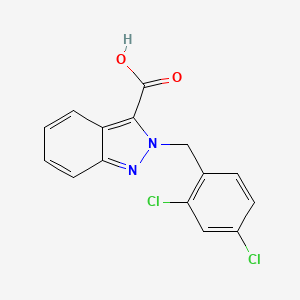
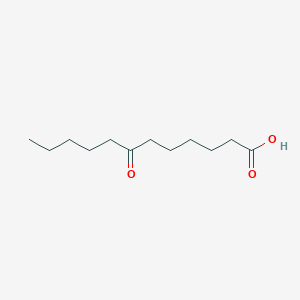
![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
